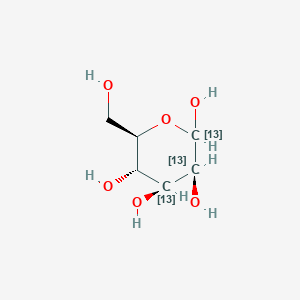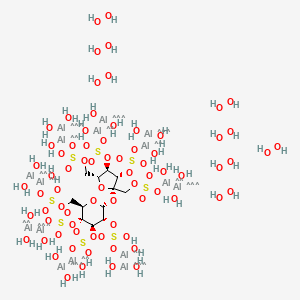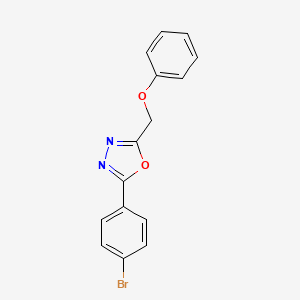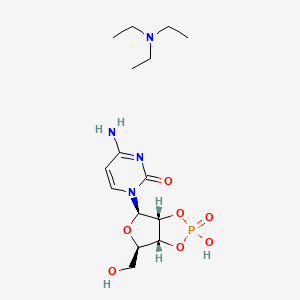
D-Mannose-1,2,3-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-1,2,3-13C3: is a labeled analog of D-Mannose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first, second, and third carbon positions. D-Mannose is an epimer of glucose at the C-2 position and is involved in various biological processes, including glycosylation of proteins and lipids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1,2,3-13C3 typically involves the incorporation of carbon-13 isotopes into the D-Mannose molecule. This can be achieved through chemical synthesis or biotransformation. One common method is the enzymatic conversion of labeled glucose or fructose using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to incorporate carbon-13 isotopes into the mannose molecule during fermentation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: D-Mannose-1,2,3-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium bromate in the presence of iridium(III) chloride as a catalyst in an acidic medium.
Reduction: Sodium borohydride in methanol or water.
Substitution: Reactions with thiols and azides in thiol-ene and Huisgen click reactions.
Major Products:
Oxidation: Formation of D-mannonic acid.
Reduction: Formation of D-mannitol.
Substitution: Formation of polyhydroxyl sulfides and triazoles.
Aplicaciones Científicas De Investigación
D-Mannose-1,2,3-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer for metabolic studies. Its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways and glycosylation processes in vivo.
Medicine: Investigating the role of mannose in immune response and as a potential therapeutic agent for urinary tract infections.
Industry: Used in the production of dietary supplements, pharmaceuticals, and as a starting material for the synthesis of vitamins and other bioactive compounds.
Mecanismo De Acción
D-Mannose-1,2,3-13C3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, which transfer mannose residues to proteins and lipids, forming glycoproteins and glycolipids. This process is crucial for cell-cell communication, immune response, and protein folding . Additionally, D-Mannose can inhibit bacterial adhesion to the urothelium, preventing urinary tract infections .
Comparación Con Compuestos Similares
D-Glucose: An epimer of D-Mannose at the C-2 position, primarily used for energy production.
D-Fructose: A ketohexose involved in energy metabolism and found in many fruits.
D-Tagatose: A low-calorie sweetener with anti-diabetic and anti-obesity effects.
D-Allulose: A rare sugar with low calories and potential health benefits.
Uniqueness: D-Mannose-1,2,3-13C3 is unique due to its labeled carbon-13 isotopes, which allow for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool for researchers studying carbohydrate metabolism and glycosylation processes.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i4+1,5+1,6+1 |
Clave InChI |
WQZGKKKJIJFFOK-IAUPSBMYSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)



![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)



![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)





